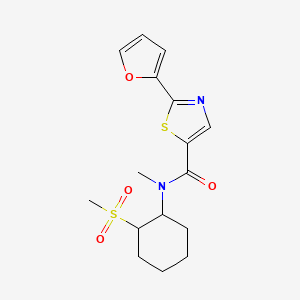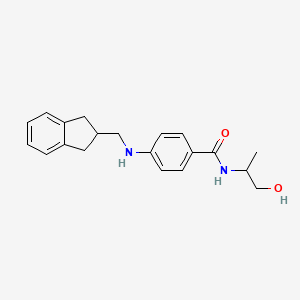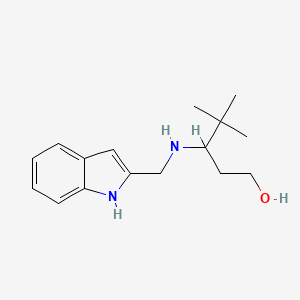![molecular formula C21H22N2O2S B7038034 1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B7038034.png)
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine is a complex organic compound that features a thiazole ring, a benzoxazepine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions. The phenyl group is then introduced through a nucleophilic substitution reaction, followed by the formation of the benzoxazepine ring via cyclization reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzoxazepine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir.
Benzoxazepine Derivatives: Compounds containing the benzoxazepine ring, such as clozapine and loxapine.
Uniqueness
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine is unique due to its combination of the thiazole and benzoxazepine rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-22-19(15-26-16)14-25-20-8-6-17(7-9-20)12-23-10-11-24-13-18-4-2-3-5-21(18)23/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBLFPKHGYSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CN3CCOCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine](/img/structure/B7037961.png)
![N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide](/img/structure/B7037978.png)
![N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine](/img/structure/B7037985.png)

![N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7038000.png)

![7-fluoro-1-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7038008.png)
![[6-[[1-Tert-butyl-3-(3-methoxyphenyl)pyrazol-4-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7038012.png)
![1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol](/img/structure/B7038027.png)
![2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B7038036.png)
![1-[cyclopropyl(2,3-dihydro-1H-inden-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B7038037.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)

![[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]methanone](/img/structure/B7038064.png)
